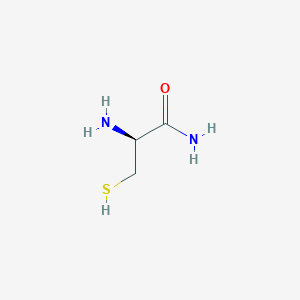

2-Amino-3-Mercapto-Propionamide

CAS No.: 1085697-13-7

Cat. No.: VC8205251

Molecular Formula: C3H8N2OS

Molecular Weight: 120.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1085697-13-7 |

|---|---|

| Molecular Formula | C3H8N2OS |

| Molecular Weight | 120.18 g/mol |

| IUPAC Name | (2S)-2-amino-3-sulfanylpropanamide |

| Standard InChI | InChI=1S/C3H8N2OS/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H2,5,6)/t2-/m1/s1 |

| Standard InChI Key | YEDNBEGNKOANMB-UWTATZPHSA-N |

| Isomeric SMILES | C([C@H](C(=O)N)N)S |

| SMILES | C(C(C(=O)N)N)S |

| Canonical SMILES | C(C(C(=O)N)N)S |

Introduction

Chemical Identity and Structural Features

IUPAC Name and Molecular Formula

The systematic IUPAC name for this compound is (2R)-2-amino-3-sulfanylpropanamide, reflecting its chiral center at the second carbon and the presence of a thiol (-SH) group . Its molecular formula is C₃H₈N₂OS, with a molecular weight of 120.18 g/mol .

Stereochemistry and Structural Isomerism

The compound exists in the L-configuration (R-enantiomer), mirroring the stereochemistry of its parent amino acid, L-cysteine . The thiol group at the β-position and the amide substitution at the carboxyl terminus distinguish it from cysteine, influencing its reactivity and solubility .

Table 1: Key Structural and Stereochemical Properties

| Property | Value/Description | Source |

|---|---|---|

| IUPAC Name | (2R)-2-amino-3-sulfanylpropanamide | |

| Molecular Formula | C₃H₈N₂OS | |

| Molecular Weight | 120.18 g/mol | |

| Chiral Center | C2 (R-configuration) | |

| CAS Registry Number | 74401-72-2 | |

| SMILES Notation | C(C@@HN)S | |

| InChIKey | YEDNBEGNKOANMB-REOHCLBHSA-N |

Synthesis and Production Methods

Chemical Synthesis from L-Cysteine

A common route involves the amide derivatization of L-cysteine:

-

Protection of Thiol Group: L-cysteine is treated with trityl chloride to protect the -SH group.

-

Activation of Carboxyl Group: The carboxyl group is converted to an acyl chloride using thionyl chloride.

-

Ammonolysis: Reaction with ammonia yields the amide, followed by deprotection to yield 2-amino-3-mercapto-propionamide .

Semisynthetic Approaches in Peptide Chemistry

In histone semisynthesis, native chemical ligation (NCL) employs cysteinamide-containing peptides to introduce post-translational modifications. For example, H3K36me3 (trimethylated lysine-36 histone H3) is synthesized via sequential ligation of cysteinamide-derived fragments .

Table 2: Synthesis Protocols and Yields

| Method | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Ammonolysis of Cysteine | NH₃, SOCl₂, Trityl protection | 75–85% | |

| Native Chemical Ligation | MPAA, TCEP, pH 7.2 | 64–90% |

Physicochemical Properties

Redox Behavior

The thiol group exhibits a redox potential (E°') of −228 mV (vs. standard hydrogen electrode), making it susceptible to disulfide bond formation . This property is exploited in redox-switchable peptide systems .

Table 3: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Aqueous Solubility | 50 mg/mL (25°C) | |

| pKa (Thiol Group) | 8.3 | |

| Redox Potential (E°') | −228 mV | |

| Melting Point | 195–198°C (decomposes) |

Applications in Biochemistry and Drug Development

Protein Conformational Studies

The rotational barrier of the C–N bond in 2-amino-3-mercapto-propionamide has been studied using ab initio calculations and NMR spectroscopy. These studies inform molecular dynamics simulations of peptide backbone flexibility .

Nucleosome Reconstitution and Epigenetics

Semisynthetic histones incorporating this compound enable the production of site-specifically modified nucleosomes. For instance, H3K36me3 nucleosomes synthesized via NCL are used to identify methyllysine readers in chromatin .

Prodrug Design

The thiol group facilitates conjugation with drug molecules, enhancing cellular uptake. For example, cysteinamide prodrugs of antiviral agents show improved bioavailability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume